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molecular formula C18H25N3O3S B8697032 Carbamic acid, (((2-cyanoethyl)(1-methylethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester CAS No. 82560-72-3

Carbamic acid, (((2-cyanoethyl)(1-methylethyl)amino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Cat. No. B8697032
M. Wt: 363.5 g/mol
InChI Key: UQWKIKPVXHDOEI-UHFFFAOYSA-N
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Patent
US04421693

Procedure details

2.2 g (0.01 mole) of 2,3-dihydro-2,2-dimethylbenzofuran-7-yl N-methyl-carbamate and 1.8 g (0.01 mole) of N-isopropyl-N-cyanoethylaminosulfenyl chloride were dissolved in 30 ml of methylene chloride, and the solution was cooled to 0° C. 1.2 g (0.012 mole) of triethylamine was dropwise added thereto with stirring, and allowed to react for 2 hours at the same temperature. After completion of the reaction, the reaction solution was washed successively with water, diluted hydrochloric acid and water. The methylene chloride layer was dried and concentrated under reduced pressure to obtain an oily product which was almost entirely composed of the desired product although containing small amounts of the starting materials and impurities.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
N-isopropyl-N-cyanoethylaminosulfenyl chloride
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:16])[O:4][C:5]1[C:13]2[O:12][C:11]([CH3:15])([CH3:14])[CH2:10][C:9]=2[CH:8]=[CH:7][CH:6]=1.[CH:17]([N:20]([CH2:23][CH2:24][C:25]#[N:26])[S:21]Cl)([CH3:19])[CH3:18].C(N(CC)CC)C>C(Cl)Cl>[CH:17]([N:20]([CH2:23][CH2:24][C:25]#[N:26])[S:21][N:2]([CH3:1])[C:3](=[O:16])[O:4][C:5]1[C:13]2[O:12][C:11]([CH3:14])([CH3:15])[CH2:10][C:9]=2[CH:8]=[CH:7][CH:6]=1)([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
CNC(OC1=CC=CC=2CC(OC21)(C)C)=O
Name
N-isopropyl-N-cyanoethylaminosulfenyl chloride
Quantity
1.8 g
Type
reactant
Smiles
C(C)(C)N(SCl)CCC#N
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 2 hours at the same temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the reaction solution was washed successively with water, diluted hydrochloric acid and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain an oily product which

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N(SN(C(OC1=CC=CC=2CC(OC21)(C)C)=O)C)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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